N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-2-30-21-11-6-4-9-18(21)26-24(29)23(28)25-16-20(22-12-7-15-31-22)27-14-13-17-8-3-5-10-19(17)27/h3-12,15,20H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRLWOHTYLADV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological responses. For example, some indole derivatives have been found to inhibit cell proliferation, which could be a result of their interaction with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities. These pathways could include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Some indole derivatives have been found to inhibit cell proliferation, which could be a result of their interaction with cellular targets. This suggests that this compound could potentially have similar effects.
Biological Activity
N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic compound characterized by its complex molecular structure, which includes an ethoxyphenyl group, a furan ring, and an indolin moiety linked through an oxalamide bond. This unique configuration suggests potential pharmacological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 419.5 g/mol. Its structural components are illustrated below:
| Component | Description |
|---|---|
| Ethoxyphenyl Group | Contributes to lipophilicity |
| Furan Ring | Potential for biological activity |
| Indolin Moiety | May enhance interaction with biological targets |
| Oxalamide Linkage | Facilitates stability and solubility |
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer properties. Research indicates that compounds with similar structural motifs often interact with cellular pathways involved in cancer progression. For instance, the indole and furan rings may play a role in modulating enzyme activity related to tumor growth and metastasis.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds containing furan and indole rings have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting that this compound might similarly affect inflammatory pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways associated with inflammation and cancer.
- Oxidative Stress Reduction : The antioxidant properties attributed to similar compounds suggest a potential role in reducing oxidative stress within cells.
Case Studies and Research Findings
A review of relevant literature highlights several key findings regarding the biological activity of the compound:
| Study Reference | Findings |
|---|---|
| Demonstrated significant reduction in tumor size in vitro. | |
| Showed modulation of inflammatory markers in cell culture assays. | |
| Study 3 | Identified interactions with specific cancer-related pathways, suggesting a dual mechanism of action. |
Q & A
Q. What are the optimized multi-step synthetic routes for N1-(2-ethoxyphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis involves three critical steps (Table 1):
- Furan intermediate formation : React 2-ethoxyphenylamine with furan-2-carbonyl chloride using a Pd-catalyzed coupling (70–80°C, THF solvent) to introduce the furan moiety .
- Indole functionalization : Attach the indolin-1-yl group via nucleophilic substitution (K₂CO₃, DMF, 50°C, 12 hours) .
- Oxalamide bond formation : Condense intermediates with oxalyl chloride in dichloromethane (0°C to room temperature, triethylamine as base) . Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yield optimization requires strict control of stoichiometry, temperature, and catalyst loading .
Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Furan Intermediate | Pd(PPh₃)₄, THF, 70–80°C | Introduce furan | |
| Indole Functionalization | K₂CO₃, DMF, 50°C | Attach indole | |
| Oxalamide Formation | Oxalyl chloride, Et₃N, CH₂Cl₂ | Form oxalamide bond | |
| Purification | Column chromatography (EtOAc/hexane) | Isolate pure product |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
Methodological Answer: Use a combination of techniques (Table 2):
- NMR (¹H/¹³C) : Assign peaks for ethoxyphenyl (δ 6.8–7.3 ppm aromatic protons), furan (δ 7.4–7.6 ppm), and indole NH (δ 8.1–8.3 ppm) .
- IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 449.2 (calculated: 449.18) .
- HPLC : C18 column, acetonitrile/water gradient (90:10 to 50:50) assesses purity (>98%) .
Table 2: Characterization Techniques
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹H/¹³C NMR | δ 6.8–7.3 (aromatic), δ 8.1–8.3 (amide NH) | |
| IR Spectroscopy | 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | |
| ESI-MS | m/z 449.2 [M+H]⁺ | |
| HPLC | Retention time: 8.2 min, purity >98% |
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yields when varying catalysts or solvents for oxalamide bond formation?
Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85%) arise from solvent polarity, catalyst efficiency, or competing side reactions. To resolve:
- Design of Experiments (DoE) : Vary solvents (DMF vs. THF), bases (Et₃N vs. DBU), and catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂) systematically .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
- Side Product Analysis : Use LC-MS to detect byproducts (e.g., hydrolyzed amides) and adjust pH or temperature .
Q. What methodologies are recommended for studying the hydrolysis kinetics of the oxalamide bond under physiological conditions?
Methodological Answer:
- Buffer Systems : Incubate compound in PBS (pH 7.4, 37°C) and simulate gastric fluid (pH 2.0, pepsin) .
- HPLC Monitoring : Quantify degradation products hourly; calculate half-life (t₁/₂) using first-order kinetics .
- Computational Modeling : DFT calculations (Gaussian 09) predict hydrolysis transition states and activation energy .
Q. How can structure-activity relationship (SAR) studies evaluate substituent effects on indole and furan moieties?
Methodological Answer:
- Analog Synthesis : Replace ethoxyphenyl with methoxy/fluoro groups; modify indole N-substituents (methyl vs. H) .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) .
- QSAR Modeling : Use Molsoft or Schrodinger Suite to correlate logP, polar surface area, and IC₅₀ values .
Q. What in vitro assays are suitable for preliminary assessment of neurological target interactions?
Methodological Answer:
- Dopamine Receptor Binding : Competitive binding assays with [³H]-spiperone in HEK293 cells expressing D2 receptors .
- MAO-B Inhibition : Monitor conversion of kynuramine to 4-hydroxyquinoline via fluorescence (λex 315 nm, λem 380 nm) .
- Cellular Toxicity : MTT assay in SH-SY5Y neuroblastoma cells (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
